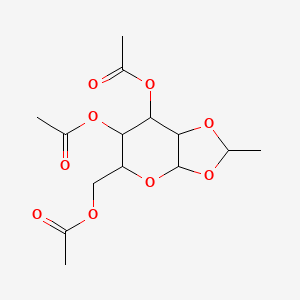

1,2-O-Ethylidene--D-mannopyranoside Triacetate

CAS No.: 7224-04-6

Cat. No.: VC16530284

Molecular Formula: C14H20O9

Molecular Weight: 332.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7224-04-6 |

|---|---|

| Molecular Formula | C14H20O9 |

| Molecular Weight | 332.30 g/mol |

| IUPAC Name | (6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl)methyl acetate |

| Standard InChI | InChI=1S/C14H20O9/c1-6(15)18-5-10-11(19-7(2)16)12(20-8(3)17)13-14(23-10)22-9(4)21-13/h9-14H,5H2,1-4H3 |

| Standard InChI Key | NBWFYJVPTWVPKZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

1,2-O-Ethylidene-β-D-mannopyranoside triacetate (CAS No. 630102-81-7) derives from D-mannopyranose, a hexose sugar with a six-membered pyranose ring. The molecule features an ethylidene group bridging the O1 and O2 positions, which locks the sugar in a β-conformation. Three acetyl groups occupy the remaining hydroxyl positions (C3, C4, and C6), enhancing stability and modulating reactivity . Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography confirm the β-anomeric configuration and equatorial orientation of substituents .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀O₉ |

| Molecular Weight | 332.307 g/mol |

| Density | 1.31 g/cm³ |

| Boiling Point | 400.4°C at 760 mmHg |

| Flash Point | 175.1°C |

| Polar Surface Area | 128.59 Ų |

| LogP (Partition Coeff.) | -1.078 |

Stereochemical Considerations

The ethylidene group at the anomeric center imposes rigidity, preventing mutarotation and stabilizing the β-configuration. This structural feature is critical for directing regioselective glycosylation, as the axial orientation of the C2 hydroxyl group in mannose influences nucleophilic attack trajectories . Computational modeling reveals that the acetyl groups at C3, C4, and C6 create steric hindrance, further guiding reaction pathways toward specific intermediates .

Synthesis and Purification

Synthetic Routes

The synthesis of 1,2-O-ethylidene-β-D-mannopyranoside triacetate typically involves sequential protection and acetylation steps:

-

Ethylidene Protection: D-mannose is treated with ethyl vinyl ether under acidic conditions to form 1,2-O-ethylidene-β-D-mannopyranose.

-

Selective Acetylation: The free hydroxyl groups (C3, C4, C6) are acetylated using acetic anhydride in the presence of a catalyst, such as boron trifluoride (BF₃) or sulfuric acid .

Table 2: Optimal Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ethylidene Formation | Ethyl vinyl ether, H⁺, 25°C | 85–90% |

| Acetylation | Ac₂O, BF₃, 0°C | 75–80% |

Sources: EvitaChem, Canadian Journal of Chemistry

Purification and Analysis

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. High-Performance Liquid Chromatography (HPLC) and ¹H/¹³C NMR verify purity and structural integrity . Notably, the use of pyridine during acetylation may introduce crystalline by-products, necessitating rigorous chromatographic separation .

Reactivity and Chemical Transformations

Glycosylation Reactions

The compound serves as a glycosyl donor in acid-catalyzed glycosylations. The ethylidene group acts as a transient protective group, cleaved under mild acidic conditions to expose the anomeric hydroxyl for subsequent coupling. For example, in the synthesis of mannose-containing oligosaccharides, the triacetate reacts with alcohols or sugar acceptors in the presence of trimethylsilyl triflate (TMSOTf), yielding β-linked glycosides with >90% stereoselectivity .

Acetolysis and Anomerization

In acetic anhydride–acetic acid mixtures with sulfuric acid catalysis, 1,2-O-ethylidene-β-D-mannopyranoside triacetate undergoes acetolysis. Kinetic studies reveal that the β-anomer favors endocyclic C–O bond cleavage, while the α-anomer exhibits comparable rates of endo- and exocyclic cleavage . This divergence underscores the influence of anomeric configuration on reaction mechanisms.

Functional Group Interconversions

-

Deacetylation: Treatment with methanolic ammonia selectively removes acetyl groups, regenerating free hydroxyls for further modifications.

-

Halogenation: Bromination in methanol with silver acetate yields 2-bromo-2-deoxy derivatives, pivotal for synthesizing halogenated sugars .

Applications in Glycobiology and Medicine

Oligosaccharide Synthesis

The compound’s stability and reactivity make it a cornerstone in synthesizing mannose-rich glycans, such as those found in bacterial capsular polysaccharides and fungal cell walls. For instance, it has been used to assemble trimannoside cores of N-linked glycoproteins, enabling studies on protein folding and immune recognition .

Enzyme Substrate Studies

1,2-O-Ethylidene-β-D-mannopyranoside triacetate acts as a substrate for glycosidases and glycosyltransferases. Its acetyl groups mimic natural post-translational modifications, facilitating enzymatic activity assays. Researchers have leveraged this property to investigate the mechanism of α-mannosidases implicated in lysosomal storage disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume